molecular formula C8H10BrN B13648745 5-Bromo-2-ethyl-4-methylpyridine

5-Bromo-2-ethyl-4-methylpyridine

Cat. No.: B13648745
M. Wt: 200.08 g/mol
InChI Key: XNCDFLWWWSYVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethyl-4-methylpyridine is a brominated pyridine derivative Pyridine derivatives are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethyl-4-methylpyridine typically involves the bromination of 2-ethyl-4-methylpyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethyl-4-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in Suzuki-Miyaura reactions. The reactions are usually performed in the presence of a base like potassium carbonate in an aqueous-organic solvent mixture.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura reactions.

Scientific Research Applications

5-Bromo-2-ethyl-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological activities and can be explored for drug development.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 2-Bromo-4-methylpyridine
  • 2-Ethyl-4-methylpyridine

Comparison

5-Bromo-2-ethyl-4-methylpyridine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. Compared to 5-Bromo-2-methylpyridine, the additional ethyl group may enhance its solubility and steric properties, making it suitable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

5-bromo-2-ethyl-4-methylpyridine

InChI

InChI=1S/C8H10BrN/c1-3-7-4-6(2)8(9)5-10-7/h4-5H,3H2,1-2H3

InChI Key

XNCDFLWWWSYVGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.